molecular formula C13H10Br3NO B14218301 4,5-Dibromo-2-(2-bromophenoxy)-N-methylaniline CAS No. 832734-09-5

4,5-Dibromo-2-(2-bromophenoxy)-N-methylaniline

Katalognummer: B14218301
CAS-Nummer: 832734-09-5
Molekulargewicht: 435.94 g/mol
InChI-Schlüssel: HERLPXIZHSJKHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dibromo-2-(2-bromophenoxy)-N-methylaniline is a brominated aromatic amine compound It is characterized by the presence of multiple bromine atoms and a phenoxy group attached to an aniline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-(2-bromophenoxy)-N-methylaniline typically involves the bromination of aniline derivatives. One common method includes the reaction of 2-bromophenol with 4,5-dibromoaniline under specific conditions to form the desired product. The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dibromo-2-(2-bromophenoxy)-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

4,5-Dibromo-2-(2-bromophenoxy)-N-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,5-Dibromo-2-(2-bromophenoxy)-N-methylaniline involves its interaction with specific molecular targets. The bromine atoms and phenoxy group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,5-Dibromo-2-(2-bromophenoxy)aniline
  • 2,4,6-Tribromoaniline
  • 2-Bromo-4,5-dimethoxyaniline

Uniqueness

4,5-Dibromo-2-(2-bromophenoxy)-N-methylaniline is unique due to the presence of multiple bromine atoms and a phenoxy group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

832734-09-5

Molekularformel

C13H10Br3NO

Molekulargewicht

435.94 g/mol

IUPAC-Name

4,5-dibromo-2-(2-bromophenoxy)-N-methylaniline

InChI

InChI=1S/C13H10Br3NO/c1-17-11-6-9(15)10(16)7-13(11)18-12-5-3-2-4-8(12)14/h2-7,17H,1H3

InChI-Schlüssel

HERLPXIZHSJKHY-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC(=C(C=C1OC2=CC=CC=C2Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.